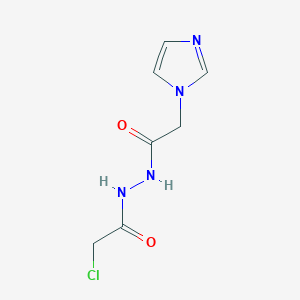![molecular formula C20H20N4O2 B2964018 3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034463-89-1](/img/structure/B2964018.png)
3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidin-4(3H)-one core structure. This core is attached to a piperidin-4-yl group, which is further substituted with a 2-methylbenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the pyrido[2,3-d]pyrimidin-4(3H)-one core. The piperidin-4-yl group attached to it is a six-membered ring, which provides some flexibility to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The carbonyl group in the pyrimidinone ring and the benzoyl group could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用
Antiviral and Antitumor Activity
Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidin, among other heterocycles, have been synthesized and evaluated for their antiviral and antitumor activities. Certain compounds in this category have shown promising activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), along with a broad spectrum of antitumor activity. Specifically, derivatives have shown moderate selectivity towards leukemia cell lines, indicating their potential as therapeutic agents in cancer treatment (El-Subbagh et al., 2000).
Antiproliferative Activity
Another study focused on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines. These compounds were tested for their antiproliferative effect, and among the series, some showed significant activity on all cell lines except K562, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Crystalline Forms and Chemical Properties
Research into the crystalline forms of related compounds, such as risperidone chloride hydrate, has been conducted to understand their chemical properties better. These studies provide insights into the molecular structures, hydrogen bonding, and crystal packing, which are crucial for designing drugs with optimal solubility and bioavailability (Wang & Pan, 2006).
Antibacterial and Antioxidant Activities
Derivatives containing the pyrido[2,3-d]pyrimidin structure have also been synthesized and evaluated for their antibacterial and antioxidant activities. These studies highlight the versatility of these compounds in addressing various biological targets and underscore their potential in developing new therapeutic agents (Bhoi et al., 2016).
将来の方向性
特性
IUPAC Name |
3-[1-(2-methylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-5-2-3-6-16(14)19(25)23-11-8-15(9-12-23)24-13-22-18-17(20(24)26)7-4-10-21-18/h2-7,10,13,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZVYDDFLWRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)
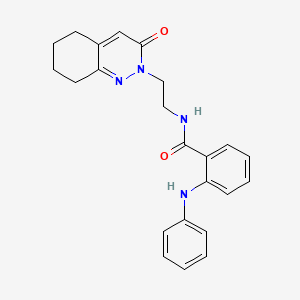

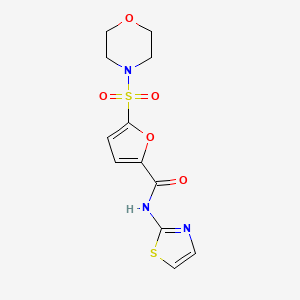
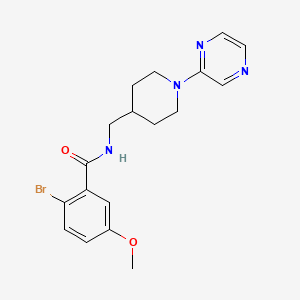
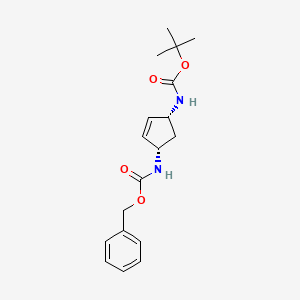
![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B2963950.png)


![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963953.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2963955.png)
![2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2963956.png)
